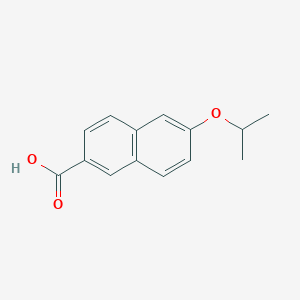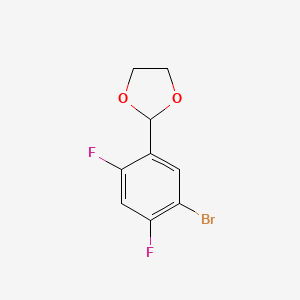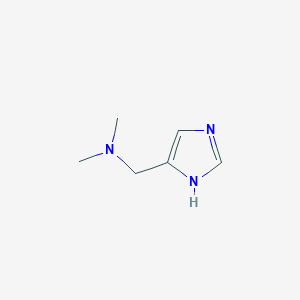![molecular formula C8H6F3NO2 B6297199 6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol CAS No. 2369036-69-9](/img/structure/B6297199.png)
6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol” is a chemical compound with the molecular formula C6H4F3NO . It is used in the chemical industry and has applications in the synthesis of pharmaceutical products . The compound is in great demand as a synthon for pharmaceutical products .
Synthesis Analysis
The synthesis of pyridine derivatives like “this compound” can be achieved using whole cells of Burkholderia sp. MAK1 . This method involves the conversion of different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives . Another method involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups .Molecular Structure Analysis
The molecular weight of “this compound” is 163.10 g/mol . The exact mass and monoisotopic mass are also 163.10 g/mol . The compound has a topological polar surface area of 33.1 Ų .Chemical Reactions Analysis
The compound can undergo regioselective oxyfunctionalization using whole cells of Burkholderia sp. MAK1 . This process converts different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives .Physical And Chemical Properties Analysis
The compound has a molecular weight of 163.10 g/mol . It has a topological polar surface area of 33.1 Ų . Other physical and chemical properties like boiling point, melting point, flash point, and density are not specified .科学的研究の応用
6-TFMP has been studied extensively in scientific research, particularly in the fields of cancer, diabetes, and neurological disorders. In cancer research, it has been found to inhibit the growth of a variety of cancer cell lines, including breast, colon, and prostate cancer cells. In diabetes research, it has been found to reduce levels of glucose and insulin in the blood, as well as reduce levels of triglycerides and cholesterol. In neurological research, it has been found to protect neurons from damage caused by oxidative stress and to reduce inflammation in the brain.
作用機序
The exact mechanism of action of 6-TFMP is not yet fully understood. However, it is believed to act by modulating the activity of various enzymes, such as cyclooxygenase-2, lipoxygenase, and nitric oxide synthase, which are involved in inflammation and oxidative stress. It is also believed to act by inhibiting the activity of various transcription factors, such as nuclear factor kappa B and activator protein 1, which are involved in cell proliferation and apoptosis.
Biochemical and Physiological Effects
6-TFMP has been found to have a wide range of biochemical and physiological effects. In animal studies, it has been found to reduce levels of inflammatory markers, such as tumor necrosis factor-alpha and interleukin-6. It has also been found to reduce levels of oxidative stress markers, such as malondialdehyde and nitric oxide. In addition, it has been found to reduce levels of cholesterol and triglycerides in the blood, as well as reduce levels of glucose and insulin.
実験室実験の利点と制限
The use of 6-TFMP in laboratory experiments has several advantages. It is a relatively inexpensive compound and can be easily synthesized in the laboratory. In addition, it has a wide range of biological activities, making it a useful tool for studying various biological processes. However, it also has several limitations. It is a relatively new compound and its exact mechanism of action is not yet fully understood. In addition, it can be toxic at high concentrations, so it must be used with caution in laboratory experiments.
将来の方向性
The potential applications of 6-TFMP are vast and there are many directions for future research. One possible direction is to further investigate its potential use in the treatment of cancer, diabetes, and neurological disorders. Another possible direction is to investigate its potential use as an antioxidant and anti-inflammatory agent. Additionally, further research could be conducted to investigate its potential use as an anti-aging agent and to study its interactions with other compounds. Finally, further research could be conducted to investigate its potential use in drug delivery systems.
合成法
6-TFMP can be synthesized by the reaction of trifluoromethanesulfonic acid with 2,3-dihydrofuro[2,3-b]pyridin-3-ol in a two-step reaction. In the first step, the trifluoromethanesulfonic acid is added to the 2,3-dihydrofuro[2,3-b]pyridin-3-ol and heated to reflux for 2 hours. In the second step, the reaction mixture is cooled to room temperature and the 6-TFMP is isolated by vacuum filtration.
Safety and Hazards
特性
IUPAC Name |
6-(trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c9-8(10,11)6-2-1-4-5(13)3-14-7(4)12-6/h1-2,5,13H,3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBSYPHUXJQNQOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(O1)N=C(C=C2)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![t-Butyl (1S)-1-[[(R)-tert-butylsulfinyl]amino]spiro[indane-2,4-piperidine]-1-carboxylate, 95%](/img/structure/B6297157.png)
![tert-Butyl N-[(3R)-spiro[3H-benzofuran-2,4'-piperidine]-3-yl]carbamate](/img/structure/B6297160.png)







![Methyl 2-(chloromethyl)-3-[[(2R)-oxetan-2-yl]methyl]benzimidazole-5-carboxylate](/img/structure/B6297218.png)
